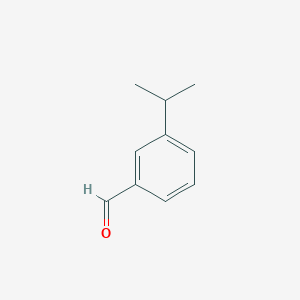

3-Isopropylbenzaldehyde

CAS No.: 34246-57-6

Cat. No.: VC3688799

Molecular Formula: C10H12O

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34246-57-6 |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.2 g/mol |

| IUPAC Name | 3-propan-2-ylbenzaldehyde |

| Standard InChI | InChI=1S/C10H12O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 |

| Standard InChI Key | FFQXEFNKZVGJDI-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC(=C1)C=O |

| Canonical SMILES | CC(C)C1=CC=CC(=C1)C=O |

Introduction

Chemical Properties

Spectroscopic Properties

The spectroscopic profile of 3-isopropylbenzaldehyde would exhibit characteristic features:

-

In IR spectroscopy, the aldehyde C=O stretching vibration would appear around 1700-1720 cm⁻¹

-

In ¹H NMR, the aldehyde proton would show a characteristic singlet at approximately 9.9-10.0 ppm

-

The isopropyl group would display a doublet for the methyl protons and a septet for the methine proton

-

In ¹³C NMR, the aldehyde carbon would appear at approximately 190-195 ppm

These spectroscopic properties provide essential tools for identification and purity assessment of the compound in synthetic and analytical contexts.

Synthesis Methods

Classical Synthetic Routes

Several synthetic pathways can be employed to prepare 3-isopropylbenzaldehyde:

-

Formylation of 3-isopropylbenzene (cumene) via the Gattermann-Koch reaction using carbon monoxide, hydrogen chloride, and a Lewis acid catalyst

-

Oxidation of 3-isopropylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Friedel-Crafts alkylation of benzaldehyde with isopropyl halides, though this approach may face regioselectivity challenges

Each method presents advantages and limitations in terms of yield, selectivity, and scalability. The choice of synthetic route typically depends on the availability of starting materials, required purity, and scale of production.

Modern Synthetic Approaches

Contemporary synthetic methods for 3-isopropylbenzaldehyde include:

-

Palladium-catalyzed cross-coupling reactions to introduce the isopropyl group to halogenated benzaldehydes

-

C-H activation methodologies that allow direct functionalization of benzaldehyde at the meta position

-

Flow chemistry techniques that enable more efficient and controlled synthesis, particularly for industrial applications

These modern approaches often provide improved yields, higher selectivity, and more environmentally friendly conditions compared to classical methods. The development of catalytic systems that operate under mild conditions has significantly enhanced the accessibility of 3-isopropylbenzaldehyde and related compounds.

Chemical Reactivity

Reactivity of the Aldehyde Group

The aldehyde functional group in 3-isopropylbenzaldehyde is highly reactive and can participate in numerous transformations:

-

Oxidation to the corresponding carboxylic acid (3-isopropylbenzoic acid) using oxidizing agents such as potassium permanganate or chromium trioxide

-

Reduction to the primary alcohol (3-isopropylbenzyl alcohol) using reducing agents like sodium borohydride or lithium aluminum hydride

-

Nucleophilic addition reactions with alcohols, amines, and other nucleophiles

-

Condensation reactions, including aldol condensation, Cannizzaro reaction, and Wittig olefination

-

Formation of acetals and hemiacetals with alcohols under acidic conditions

These reactions form the basis for utilizing 3-isopropylbenzaldehyde as a versatile building block in organic synthesis.

Effect of the Isopropyl Group

The isopropyl substituent at position 3 significantly influences the reactivity of 3-isopropylbenzaldehyde:

-

It provides steric hindrance that can affect the approach of reagents to nearby positions

-

It acts as an electron-donating group through inductive effects, enhancing the electron density of the aromatic ring

-

It can potentially stabilize reaction intermediates through hyperconjugation effects

These effects make 3-isopropylbenzaldehyde distinct from benzaldehyde and other substituted benzaldehydes, allowing for selective reactions and unique applications.

Derivatives and Related Compounds

Key Derivatives

Several derivatives of 3-isopropylbenzaldehyde have been studied and utilized in various applications:

-

2,4-Dihydroxy-3-isopropylbenzaldehyde: Contains two hydroxyl groups that significantly enhance its hydrogen bonding capabilities and potential applications in fragrance chemistry

-

4-Hydroxy-3-isopropylbenzaldehyde: Features a hydroxyl group at position 4, conferring antioxidant properties and potential biological activities

-

2-Amino-3-isopropylbenzaldehyde: Contains an amino group that dramatically alters the electronic properties of the aromatic ring and provides a handle for further functionalization

-

4-Bromo-3-isopropylbenzaldehyde: Includes a bromine atom that enables various cross-coupling reactions for the synthesis of more complex molecules

These derivatives demonstrate how modification of the basic 3-isopropylbenzaldehyde structure can yield compounds with diverse properties and applications .

Comparative Analysis

Table 1: Comparison of 3-Isopropylbenzaldehyde and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 3-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | Aldehyde group, isopropyl substituent | Organic synthesis, fragrances |

| 2,4-Dihydroxy-3-isopropylbenzaldehyde | C₁₀H₁₂O₃ | 180.20 | Two hydroxyl groups, enhanced hydrogen bonding | Fragrance industry, intermediate in synthesis |

| 4-Hydroxy-3-isopropylbenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Hydroxyl group, potential antioxidant properties | Cosmetics, pharmaceuticals, antioxidants |

| 2-Amino-3-isopropylbenzaldehyde | C₁₀H₁₃NO | 163.22 | Amino group, enhanced nucleophilicity | Pharmaceutical intermediates, dye precursors |

Applications

Pharmaceutical Applications

3-Isopropylbenzaldehyde and its derivatives have potential applications in pharmaceutical synthesis:

-

As building blocks for active pharmaceutical ingredients (APIs)

-

In the synthesis of biologically active heterocycles

-

As precursors for compounds with potential therapeutic properties

For example, derivatives like 4-hydroxy-3-isopropylbenzaldehyde have been investigated for their enzyme inhibitory effects, suggesting potential applications in drug development.

Fragrance and Flavor Industry

The aromatic properties of 3-isopropylbenzaldehyde make it potentially valuable in the fragrance and flavor industry:

-

As a component in fragrance formulations

-

As a precursor for more complex aroma compounds

-

In the development of novel flavor ingredients

The search results indicate that related compounds like 2,4-dihydroxy-3-isopropylbenzaldehyde are found in essential oils and plant extracts, contributing to their aromatic properties.

Chemical Synthesis

As a versatile intermediate, 3-isopropylbenzaldehyde finds applications in various synthetic contexts:

-

As a starting material for complex organic molecules

-

In the preparation of specialty chemicals

-

For the synthesis of materials with specific properties

Its reactivity pattern, influenced by both the aldehyde group and the isopropyl substituent, makes it valuable for diverse synthetic transformations.

Analytical Methods

Chromatographic Techniques

Various chromatographic methods can be employed for the analysis of 3-isopropylbenzaldehyde:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Gas Chromatography (GC), particularly suitable for this relatively volatile compound

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

These techniques allow for the quantification of 3-isopropylbenzaldehyde in mixtures and the assessment of its purity.

Spectroscopic Methods

Spectroscopic techniques provide valuable tools for the characterization of 3-isopropylbenzaldehyde:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

-

UV-Visible spectroscopy for quantitative analysis in solution

These methods, often used in combination, enable comprehensive characterization of the compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume